(4-Chlorophenyl)(4-(3-(4-(2-fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)methanone
Description
This compound is a methanone derivative featuring a 4-chlorophenyl group linked to a substituted phenyl ring via a 2-hydroxypropoxy spacer. The phenyl ring is further substituted with a piperazine moiety bearing a 2-fluorophenyl group.
Properties
IUPAC Name |
(4-chlorophenyl)-[4-[3-[4-(2-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClFN2O3/c27-21-9-5-19(6-10-21)26(32)20-7-11-23(12-8-20)33-18-22(31)17-29-13-15-30(16-14-29)25-4-2-1-3-24(25)28/h1-12,22,31H,13-18H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLNMNIETZWAOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl)O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(4-(3-(4-(2-fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)methanone typically involves multiple steps. One common method includes the following steps:
Formation of the Piperazine Derivative: The piperazine ring is synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using 2-fluorophenylboronic acid.
Attachment of the Chlorophenyl Group: The chlorophenyl group is attached through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)(4-(3-(4-(2-fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases for deprotonation, followed by nucleophiles like alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Chlorophenyl)(4-(3-(4-(2-fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antibacterial and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)(4-(3-(4-(2-fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)methanone involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. The fluorophenyl and chlorophenyl groups may enhance the compound’s binding affinity and specificity for these targets .
Comparison with Similar Compounds
Structural Analog 1: (4-Chloro-2-fluorophenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone ()
- Key Differences :
- The piperazine substituent is a 4-methyl group instead of a 2-fluorophenyl group.
- The 2-hydroxypropoxy spacer is replaced by a methylene bridge.
- Chloro and fluoro substituents are on the same phenyl ring (4-chloro-2-fluorophenyl vs. separate 4-chlorophenyl and 2-fluorophenyl groups).
- Implications :
Structural Analog 2: (3-Chloro-2-fluorophenyl)(4-methylpiperazin-1-yl)methanone ()
- Key Differences :
- Chloro and fluoro substituents are on adjacent positions (3-chloro-2-fluorophenyl vs. 4-chlorophenyl and 2-fluorophenyl).
- Lacks the 2-hydroxypropoxy-phenyl linkage.
- Implications :
Structural Analog 3: (4-Chlorophenyl)(1-(pyrimidin-2-yl)piperidin-4-yl)methanone ()
- Key Differences: Piperazine is replaced by a pyrimidine-substituted piperidine. No fluorophenyl or hydroxypropoxy groups.
- Higher molecular weight (302.1042 vs. ~450 for the target compound) may affect pharmacokinetics .
Table 1: Comparative Data for Selected Compounds
| Compound Name | Molecular Weight | Melting Point (°C) | Rf Value | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | ~450* | Not reported | – | 2-Hydroxypropoxy, 2-fluorophenyl |
| (4-Chloro-2-fluorophenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | 372.84† | Not reported | – | 4-Methylpiperazine, methylene bridge |
| (4-Chlorophenyl)(1-(pyrimidin-2-yl)piperidin-4-yl)methanone | 302.1042 | 90–92 | 0.18 | Pyrimidine, piperidine |
| (4-Chlorophenyl)(tetrahydrofuran-3-yl)methanone | 211.0524 | Not reported | 0.31 | Tetrahydrofuran |
*Estimated based on structural formula.
†Calculated from molecular formula in .
Pharmacological and Chemical Implications
- Piperazine Modifications : The 2-fluorophenyl group in the target compound may enhance selectivity for serotonin or dopamine receptors compared to 4-methylpiperazine analogs .
- Hydroxypropoxy Spacer : This group likely improves water solubility over analogs with rigid bridges (e.g., methylene in ), though it may increase metabolic vulnerability.
Biological Activity
The compound (4-Chlorophenyl)(4-(3-(4-(2-fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)methanone , often referred to as a piperazine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article examines the compound's biological activity, focusing on its interactions with various biological targets, its pharmacological effects, and relevant case studies.
Structure
The compound features a complex structure that includes:
- A 4-chlorophenyl group
- A piperazine moiety
- A 2-hydroxypropoxy linker
- A 2-fluorophenyl substituent
This structural diversity is crucial for its biological activity.
Molecular Formula
The molecular formula of the compound is C21H24ClF N2O3, which indicates a significant number of functional groups that can interact with biological systems.
- Cholinesterase Inhibition : The compound has been studied for its potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that play critical roles in neurotransmission. In vitro studies have shown varying degrees of inhibition, suggesting it could be a candidate for treating neurodegenerative diseases such as Alzheimer's .
- Anti-inflammatory Properties : The presence of the chlorophenyl and fluorophenyl groups may contribute to anti-inflammatory activity by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory response .
- Anticancer Activity : Preliminary studies indicate that the compound exhibits cytotoxic effects against cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). The mechanism appears to involve apoptosis induction and cell cycle arrest .
Pharmacological Studies
A series of pharmacological evaluations have been conducted to assess the compound's efficacy:
| Study Type | Target/Cell Line | Result |
|---|---|---|
| AChE Inhibition | Various Enzymes | IC50 values ranging from 5.4 μM to 19.2 μM |
| Cytotoxicity | MCF-7, Hek293 | Significant reduction in cell viability |
| Anti-inflammatory Activity | COX-1, COX-2 | Moderate inhibition observed |
| Binding Affinity | Bovine Serum Albumin | Strong binding interactions noted |
These studies highlight the compound's multifaceted biological activity.
Case Study 1: Neuroprotective Effects
In a study investigating neuroprotective effects, the compound was administered to models of neurodegeneration. Results demonstrated a reduction in oxidative stress markers and improved cognitive function metrics. This suggests potential utility in treating conditions like Alzheimer's disease .
Case Study 2: Anticancer Efficacy
A recent investigation into the anticancer properties of this compound revealed that it induces apoptosis in MCF-7 cells via mitochondrial pathways. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis rates, confirming significant efficacy against breast cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
